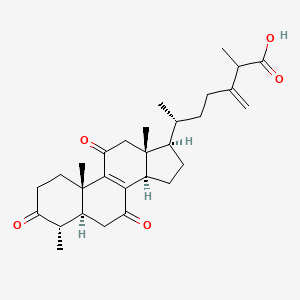
2,3,4,6,8-Pentahydroxy-1-methylxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6,8-Pentahydroxy-1-methylxanthone is a natural product found in Wardomyces anomalus with data available.
Applications De Recherche Scientifique
Modulation of Chemotherapy
Methylxanthines like pentoxifylline have been studied for their potential in modulating chemotherapy. Pentoxifylline, specifically, has shown to effectively modulate alkylating agents in tissue culture and human tumor explants in mice, indicating its potential role in enhancing chemotherapy outcomes (Dezube, Eder, & Pardee, 1990).
Neurodevelopmental Outcomes
The long-term effects of methylxanthine therapy, particularly caffeine, on neurodevelopment and growth have been explored. Studies have suggested that caffeine therapy for apnea of prematurity might improve the rate of survival without neurodevelopmental disability in infants with very low birth weight (Schmidt et al., 2007).
Treatment of Apnea in Premature Neonates
The use of methylxanthines for treating apnea of prematurity has been a common practice. The metabolism of such compounds in premature neonates, like the conversion of theophylline to caffeine, has been the subject of research, providing insights into the dosing and effects of these substances in this sensitive population (Bonati, Latini, & Marra, 1980).
Anti-fibrotic and Anti-inflammatory Properties
Methylxanthines like pentoxifylline have been recognized for their anti-fibrotic and anti-inflammatory properties. Studies have examined their role in inhibiting the production of collagen and reducing the proliferation of fibroblasts in hypertrophic scars, suggesting their potential in scar management and other conditions involving fibrosis and inflammation (Isaac et al., 2010).
Modulation of Immune Responses
Methylxanthines have also been investigated for their potential in modulating immune responses. Pentoxifylline, for instance, has shown to inhibit the release of tumor necrosis factor-alpha from human peripheral blood monocytes, indicating its potential therapeutic role in conditions associated with inflammatory and immune responses (Pollice et al., 2001).
Propriétés
Nom du produit |
2,3,4,6,8-Pentahydroxy-1-methylxanthone |
|---|---|
Formule moléculaire |
C14H10O7 |
Poids moléculaire |
290.22 g/mol |
Nom IUPAC |
2,3,4,6,8-pentahydroxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O7/c1-4-8-11(18)9-6(16)2-5(15)3-7(9)21-14(8)13(20)12(19)10(4)17/h2-3,15-17,19-20H,1H3 |
Clé InChI |
GAFABSZQILGZDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C(=C1O)O)O)OC3=CC(=CC(=C3C2=O)O)O |
Synonymes |
2,3,4,6,8-pentahydroxy-1-methylxanthone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Aminoimidazo[1,2-a]quinoxaline](/img/structure/B1249087.png)
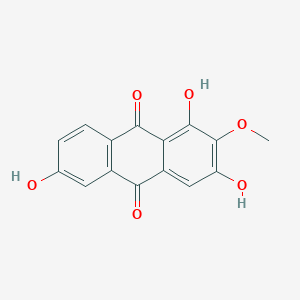


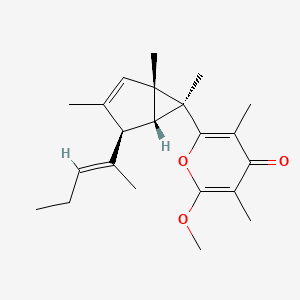
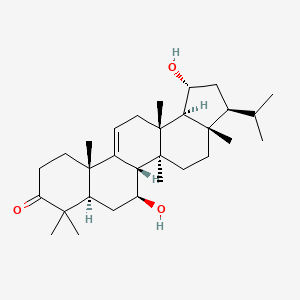
![methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate](/img/structure/B1249097.png)
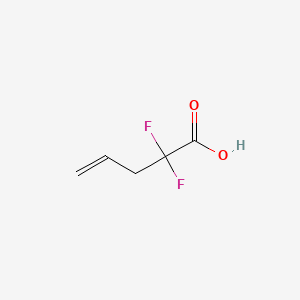

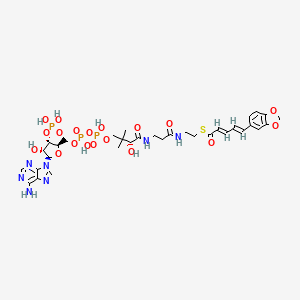
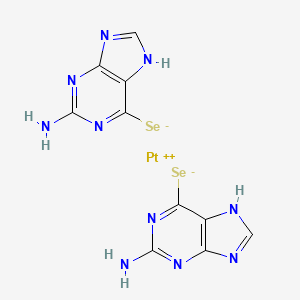
![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)

